molecular formula C8H10O2 B1213519 1,2-Benzenedimethanol CAS No. 612-14-6

1,2-Benzenedimethanol

Cat. No.: B1213519
CAS No.: 612-14-6
M. Wt: 138.16 g/mol
InChI Key: XMUZQOKACOLCSS-UHFFFAOYSA-N
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Description

It is a white to light yellow solid at room temperature and is soluble in water, ether, ethanol, and benzene . This compound is used as a raw material in chemical synthesis and has various applications in different fields.

Scientific Research Applications

1,2-Benzenedimethanol has several scientific research applications:

Future Directions

A green process for the oxidative lactonization of 1,2-benzenedimethanol by tungstic acid with aqueous H2O2 has been proposed. This process is considered economic and environmentally friendly, as the only by-product of H2O2 is water and the catalyst can be easily recovered .

Biochemical Analysis

Biochemical Properties

1,2-Benzenedimethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions often lead to the formation of more hydrophilic compounds, facilitating their excretion from the body. Additionally, this compound can act as a substrate for various dehydrogenases, which catalyze the oxidation of alcohol groups to aldehydes or ketones .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases, which are crucial for signal transduction pathways . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of certain metabolic pathways, while its binding to dehydrogenases can enhance the oxidation of alcohol groups . These interactions ultimately result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or prolonged light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity without causing significant cellular damage . At higher doses, this compound can induce toxic effects, including oxidative stress and apoptosis . These dosage-dependent effects are important for determining the safe and effective use of the compound in biochemical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These pathways include the oxidation of the compound to more hydrophilic metabolites, which can then be excreted from the body. Additionally, this compound can influence the levels of various metabolites by modulating the activity of metabolic enzymes . This can lead to changes in metabolic flux and the overall metabolic profile of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of this compound is also influenced by its hydrophilicity, which affects its ability to cross cellular membranes .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by this localization, as it can interact with enzymes and other biomolecules within these compartments. Post-translational modifications, such as phosphorylation, can also affect the targeting and localization of this compound, directing it to specific organelles where it can participate in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Benzenedimethanol can be synthesized through several methods. One common method involves the hydrogenation of phthalic anhydride containing halogenated alkane in the presence of a hydrogenation catalyst. The reaction is carried out at a temperature range of 50-250°C and a pressure of 0.5-5 MPa . The hydrogenation product is then subjected to crystallization separation to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of phthalic anhydride and halogenated alkane as raw materials, with hydrogenation catalysts to facilitate the reaction. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzenedimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form this compound derivatives.

    Substitution: Substitution reactions can occur with halogenating agents to form halogenated derivatives of this compound.

Major Products Formed:

Comparison with Similar Compounds

  • 1,3-Benzenedimethanol
  • 1,4-Benzenedimethanol
  • 1,4-Bis(2-hydroxyethyl)benzene
  • 2-(Bromomethyl)benzyl alcohol
  • Isochroman
  • 1,4-Cyclohexanedimethanol

Comparison: 1,2-Benzenedimethanol is unique due to its specific molecular structure, which allows it to participate in selective hydrogen bonding and catalysis. Compared to its isomers, 1,3-Benzenedimethanol and 1,4-Benzenedimethanol, this compound has distinct reactivity and applications due to the positioning of the hydroxymethyl groups on the benzene ring .

Properties

IUPAC Name

[2-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUZQOKACOLCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060604
Record name 1,2-Benzenedimethanol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-14-6
Record name 1,2-Benzenedimethanol
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Record name 1,2-Benzenedimethanol
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Record name 1,2-Benzenedimethanol
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Record name 1,2-Benzenedimethanol
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Record name 1,2-Benzenedimethanol
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Record name o-xylene-α,α'-diol
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Record name 1,2-BENZENEDIMETHANOL
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Synthesis routes and methods I

Procedure details

Phthalide (5 mmol), a ruthenium complex 1 (0.025 mmol), and tetrahydrofuran (2 mL) were charged into a 100-mL autoclave equipped with a stirrer. Then, the mixture was subjected to hydrogenation at a hydrogen pressure of 5 MPa at 100° C. for 16 hours. The reaction liquid was analyzed by gas chromatography. As a result, 1,2-benzenedimethanol was obtained at a conversion rate of 66% and a selectivity of 99% or more.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
0.025 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of phthalic acid (9 g, 0.05 mol) in anhydrous THF (200 mL) was added to LAH (7.6 g, 0.2 mol) in THF (250 mL) dropwise, and the mixture was refluxed for 18 hours. The mixture was cooled in ice bath and carefully added water dropwise, followed by 50% NaOH (150 mL), and then removed the ice bath added water slowly with stirring until the gray precipitate turns white. The mixture was filtrated and the filtrate was concentrated to give crude 1,2-phenylenedimethanol (7 g, 92%).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Example 15 was repeated except for using 12.76 g (110 mmoles) of 1,3-dimethyl-2-methylene-1,3-propanediol and 8.62 g (50 mmoles) of 4-chloro-o-xylylene glycol, instead of 9.69 g (110 mmoles) of 2-methylene-1,3-propanediol and 6.91 g (50 mmoles) of o-xylylene glycol respectively, to obtain 8.34 g of spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane].
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step Two
Quantity
8.62 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Example 1 was repeated except for using 10.53 g (76 mmoles) of 2-methyl-4-chloro-1,3-butanediol and 6.00 g (35 mmoles) of 4-chloro-o-xylylene glycol, instead of 9.48 g (76 mmoles of 4-chloro-1,3-butanediol and 4.76 g (35 mmoles) of o-xylylene glycol, respectively, to obtain spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl-3,2'-[1,3dioxane.
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-4-chloro-1,3-butanediol
Quantity
10.53 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Example 8 was repeated except for using 20.9 g (137 mmoles) of 3-methyl-5-chloro-1,4-pentanediol and 4.94 g (28.6 mmoles) of 4-chloro-o-xylylene glycol, instead of 19.0 g (137 mmoles) of 5-chloro-1,4-pentanediol and 3.95 g (28.6 mmoles) of o-xylylene glycol, respectively, to obtain spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl-3,2'-[1,3]dioxepane].
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'-methylene-5'-methyl-3,2'-[1,3]dioxepane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-5-chloro-1,4-pentanediol
Quantity
20.9 g
Type
reactant
Reaction Step Two
Quantity
4.94 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Benzenedimethanol
Reactant of Route 2
1,2-Benzenedimethanol
Reactant of Route 3
1,2-Benzenedimethanol
Reactant of Route 4
1,2-Benzenedimethanol
Reactant of Route 5
1,2-Benzenedimethanol
Reactant of Route 6
Reactant of Route 6
1,2-Benzenedimethanol

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